

A Guide to the Spectroscopic Characterization of Methyl (R)-3-hydroxyoctadecanoate

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Compound of Interest

Compound Name:	<i>methyl (R)-3-hydroxyoctadecanoate</i>
CAS No.:	57793-27-8
Cat. No.:	B8496307

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This technical guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—for **methyl (R)-3-hydroxyoctadecanoate** (C₁₉H₃₈O₃, Molecular Weight: 314.5 g/mol).^[1] This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for applications ranging from microbiology, where 3-hydroxy fatty acids are crucial components of lipopolysaccharides, to clinical chemistry for diagnosing fatty acid oxidation disorders.^[2]

Introduction

Methyl (R)-3-hydroxyoctadecanoate is a hydroxylated long-chain fatty acid methyl ester. Its structure, featuring a secondary alcohol at the C3 position and a methyl ester terminus, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for its identification in complex biological matrices and for quality control in synthetic applications. This guide explains the causality behind the observed spectral features and provides field-proven insights into the methodologies for their acquisition and interpretation.

Mass Spectrometry: A Definitive Identification Tool

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the analysis of methyl 3-hydroxyoctadecanoate.[2] Due to the presence of a polar hydroxyl group, derivatization is often required to enhance volatility for GC analysis.[3]

Electron Ionization (EI) Fragmentation Pattern

Under standard 70 eV electron ionization (EI), the molecular ion peak ($[M]^+$) at m/z 314.5 is often of low intensity or entirely absent, a common characteristic for long-chain aliphatic compounds that readily undergo fragmentation.[2] The fragmentation pattern is dominated by cleavages directed by the hydroxyl and methyl ester functional groups.

The most diagnostic fragment in the EI mass spectrum of 3-hydroxy fatty acid methyl esters is the base peak observed at m/z 103.[2][4] This highly stable ion results from the α -cleavage between the C3 and C4 carbons. The stability of this fragment is enhanced by the electronic contribution from the adjacent methyl ester group.[2][4]

Table 1: Key Mass Spectrometry Fragments for Methyl 3-hydroxyoctadecanoate

m/z	Identity	Fragmentation Pathway	Significance
314.5	$[M]^+$	Molecular Ion	Often weak or absent in EI-MS.[2]
297	$[M - H_2O]^+$	Neutral loss of water from the hydroxyl group.[4]	Indicates the presence of a hydroxyl group.
103	$[CH(OH)CH_2COOCH_3]^+$	Cleavage between C3 and C4.	Base peak; diagnostic for 3-hydroxy fatty acid methyl esters.[2][4]

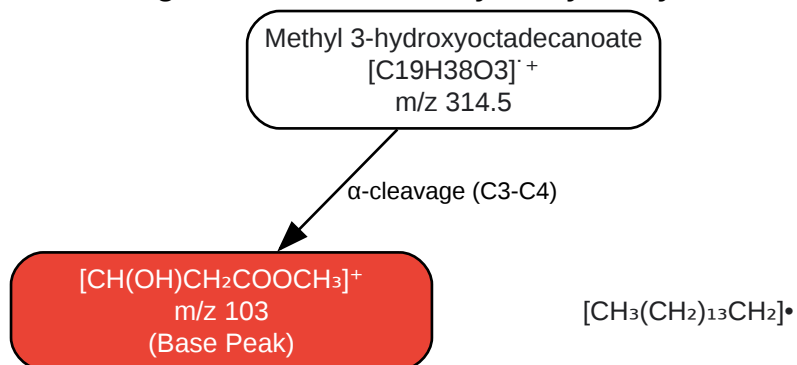
High-Resolution Mass Spectrometry (HRMS)

For unambiguous elemental composition, HRMS is employed. Analysis of a similar compound, methyl 3-hydroxyoctadecanoate, has shown a protonated molecular ion $[M+H]^+$ at m/z 315.2895 and a sodium adduct $[M+Na]^+$ at m/z 337.2715, confirming the molecular formula $C_{19}H_{38}O_3$.^[4]

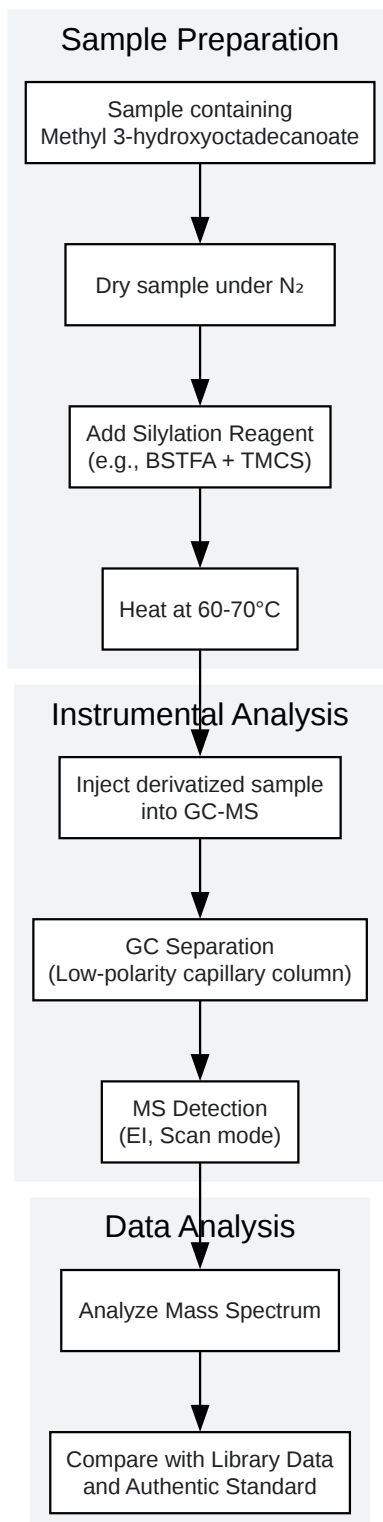
Fragmentation Pathway Diagram

The primary fragmentation pathway in EI-MS is visualized below.

EI-MS Fragmentation of Methyl 3-hydroxyoctadecanoate



GC-MS Analysis Workflow



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Caption: General workflow for the GC-MS analysis of hydroxylated fatty acid methyl esters.

Protocol: Silylation for GC-MS Analysis [3]

- Sample Preparation: Aliquot a known amount of the sample or dried sample extract into a reaction vial.
- Solvent Addition: Dissolve the residue in a suitable aprotic solvent (e.g., 50 μ L of pyridine or acetonitrile).
- Derivatization: Add 50-100 μ L of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
- Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

NMR Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of the purified **methyl (R)-3-hydroxyoctadecanoate**.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl_3) is a common choice for its ability to dissolve non-polar long-chain esters. [5]3. Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard that has a simple spectrum and signals that do not overlap with the analyte.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra using appropriate parameters to ensure high resolution and, for quantitative measurements, full signal relaxation. [5]

Conclusion

The structural elucidation of **methyl (R)-3-hydroxyoctadecanoate** is reliably achieved through a combination of mass spectrometry, NMR, and IR spectroscopy. Mass spectrometry provides definitive identification through its characteristic fragmentation pattern, with the m/z 103 ion serving as a hallmark of 3-hydroxy fatty acid methyl esters. NMR spectroscopy offers a detailed

map of the molecule's C-H framework, and IR spectroscopy quickly confirms the presence of key hydroxyl and ester functional groups. The protocols and data presented in this guide offer a robust framework for the confident analysis of this compound in both research and industrial settings.

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